molecular formula C28H39F6N3O2 B12347699 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione

Cat. No.: B12347699
M. Wt: 563.6 g/mol
InChI Key: CWHBHMBMXCXJBJ-WOLZVPSQSA-N
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Description

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione typically involves multiple steps. The process begins with the preparation of the aniline derivative, followed by the introduction of the trifluoromethyl groups. The cyclohexylamine derivative is then synthesized separately. These intermediates are subsequently combined under controlled conditions to form the final product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione shares similarities with other trifluoromethyl-substituted anilines and cyclobutane derivatives.
  • Other compounds with similar structures: include those with different substituents on the aniline or cyclohexylamine moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H39F6N3O2

Molecular Weight

563.6 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione

InChI

InChI=1S/C28H39F6N3O2/c1-3-5-9-13-37(14-10-6-4-2)22-12-8-7-11-21(22)36-24-23(25(38)26(24)39)35-20-16-18(27(29,30)31)15-19(17-20)28(32,33)34/h15-17,21-24,35-36H,3-14H2,1-2H3/t21-,22-,23?,24?/m0/s1

InChI Key

CWHBHMBMXCXJBJ-WOLZVPSQSA-N

Isomeric SMILES

CCCCCN(CCCCC)[C@H]1CCCC[C@@H]1NC2C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CCCCCN(CCCCC)C1CCCCC1NC2C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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